molecular formula C9H12IN B1369239 Ethyl-(2-iodo-benzyl)-amine CAS No. 76464-92-1

Ethyl-(2-iodo-benzyl)-amine

Cat. No. B1369239
CAS RN: 76464-92-1
M. Wt: 261.1 g/mol
InChI Key: MUKNTRPGCMWOOF-UHFFFAOYSA-N
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Description

Ethyl-(2-iodo-benzyl)-amine is a chemical compound with the molecular formula C11H14INO . It is related to [Ethyl-(2-iodo-benzyl)-amino]-acetic acid and 2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol .


Synthesis Analysis

The synthesis of related compounds involves Cu (I) catalysed cyclisation reaction of 2-iodobenzene sulfonamides with aryl-isothiocyanates and isocyanates . Another method involves the use of 2-Iodobenzyl alcohol .


Molecular Structure Analysis

The molecular weight of Ethyl-(2-iodo-benzyl)-amine is 305.15531 . The structure is related to 2-Iodobenzyl alcohol and [Ethyl-(2-iodo-benzyl)-amino]-acetic acid .


Physical And Chemical Properties Analysis

Ethyl-(2-iodo-benzyl)-amine is related to [Ethyl-(2-iodo-benzyl)-amino]-acetic acid and 2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol, which have physical and chemical properties listed on various chemical databases .

Scientific Research Applications

  • Polymer Science Applications : The compound has been used in the study of diblock copolymers, specifically in the selective quaternization of 2-(dimethylamino)ethyl methacrylate (DMA) residues in tertiary amine methacrylate diblock copolymers. These cationic diblock copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, which is significant in polymer science (Bütün, Armes, & Billingham, 2001).

  • Synthesis of Novel Compounds : Ethyl-(2-iodo-benzyl)-amine is involved in the synthesis of new compounds. For instance, amino acid methyl, ethyl, or benzyl esters have been used as amination agents in reactions with other compounds to form new derivatives, expanding the possibilities in organic synthesis (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Stereoselective Intermolecular C-H Amination Reactions : The compound is instrumental in stereoselective intermolecular C-H amination reactions. These reactions lead to the production of chiral benzylic and propargylic amines, which are important in various chemical synthesis processes (Lebel, Trudel, & Spitz, 2012).

  • Nucleophilic Substitution Studies : It has been used to study the nucleophilicity of aliphatic amines in the Menschutkin reaction, providing insights into reaction kinetics and solvent effects on chemical reactivity (Okamoto, Fukui, Nitta, & Shingu, 1967).

  • Brain Imaging Studies : Ethyl-(2-iodo-benzyl)-amine derivatives have been evaluated in rat brain localization studies, contributing to the development of imaging agents for brain research (Winchell, Baldwin, & Lin, 1980).

  • Bioconjugation Mechanisms : The compound plays a role in understanding the mechanism of amide formation in bioconjugation processes in aqueous media, which is crucial in biochemical and pharmaceutical applications (Nakajima & Ikada, 1995).

properties

IUPAC Name

N-[(2-iodophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKNTRPGCMWOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-(2-iodo-benzyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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